1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Lipophilicity Drug design Permeability

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1853127-39-5, molecular formula C11H22N2O) is a synthetic pyrrolidine derivative featuring a sterically congested pivalamide moiety and a gem‑dimethyl‑substituted cyclic amine core. It is classified as a heterocyclic amino ketone building block, primarily employed in early‑stage drug discovery and chemical biology campaigns that demand conformationally restricted scaffolds with a tunable lipophilicity window (XLogP3 1.2).

Molecular Formula C11H22N2O
Molecular Weight 198.31 g/mol
Cat. No. B13184565
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one
Molecular FormulaC11H22N2O
Molecular Weight198.31 g/mol
Structural Identifiers
SMILESCC1(CN(CC1N)C(=O)C(C)(C)C)C
InChIInChI=1S/C11H22N2O/c1-10(2,3)9(14)13-6-8(12)11(4,5)7-13/h8H,6-7,12H2,1-5H3
InChIKeyDYBAHDDBVPNVKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one: A Conformationally Constrained Pyrrolidine Building Block for Medicinal Chemistry Procurement


1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one (CAS 1853127-39-5, molecular formula C11H22N2O) is a synthetic pyrrolidine derivative featuring a sterically congested pivalamide moiety and a gem‑dimethyl‑substituted cyclic amine core . It is classified as a heterocyclic amino ketone building block, primarily employed in early‑stage drug discovery and chemical biology campaigns that demand conformationally restricted scaffolds with a tunable lipophilicity window (XLogP3 1.2) . Its structure embeds a primary amine handle that facilitates rapid functionalization within divergent library synthesis workflows.

Why 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one Cannot Be Freely Replaced by In‑Class Pyrrolidine Analogs


Pyrrolidine-based building blocks are often treated as interchangeable cores, yet subtle structural modifications in the immediate vicinity of the amine and the amide bond drastically alter key molecular descriptors that drive permeability, solubility, and target recognition . The target compound combines a 4‑amino‑3,3‑dimethyl substitution pattern with a bulky pivalamide, generating a unique pharmacophoric volume and restricted rotatable bond count (1 rotatable bond) that is absent in closely related analogs . Simply substituting the pivaloyl group for an acetyl (XLogP3 dropping from 1.2 to −0.2) or removing the gem‑dimethyl group (XLogP3 falling to 0.4) can collapse the lipophilic window and alter conformational sampling, which may lead to inconsistent structure‑activity relationship (SAR) readout and procurement of an unsuitable scaffold .

Quantitative Differentiation Evidence for 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one vs Closest Analogs


Elevated Lipophilicity (XLogP3) Relative to the Acetyl Analog Enhances Permeability Predictions

The target compound displays an XLogP3 value of 1.2, indicating markedly higher lipophilicity than the direct acetyl analog 1-(4-amino-3,3-dimethylpyrrolidin-1-yl)ethan-1-one (XLogP3 = −0.2) . This difference of 1.4 log units typically correlates with enhanced passive membrane permeability in permeability assays such as PAMPA or Caco-2, while still remaining within the favourable drug-like range (generally < 5), suggesting a superior balance between solubility and permeability for central nervous system (CNS) or cell-penetrant probe design.

Lipophilicity Drug design Permeability

Higher Molecular Weight and Heavy Atom Count Convey Extended Pharmacophoric Reach vs Des‑Methyl Pyrrolidine Congeners

With a molecular weight of 198.31 g·mol⁻¹ and 14 heavy atoms, the target compound occupies a molecular size segment distinct from lighter pyrrolidine building blocks such as 2,2‑dimethyl‑1‑(pyrrolidin‑1‑yl)propan‑1‑one (MW 155.24, 11 heavy atoms) . The additional gem‑dimethyl group and amino substituent increase the sp³ fraction (Fsp³) and three‑dimensional character, parameters increasingly correlated with clinical success and target selectivity in fragment‑to‑lead optimisation.

Scaffold diversity Molecular complexity Fragment-based drug discovery

Retained Hydrogen‑Bond Donor Capacity Compared to the Simple Pivalamide Pyrrolidine Scaffold

The target compound provides one hydrogen‑bond donor (the primary amine), whereas the non‑aminated analog 2,2‑dimethyl‑1‑(pyrrolidin‑1‑yl)propan‑1-one has zero HBD count . The absence of any donor in the comparator limits its ability to engage in directional hydrogen‑bond interactions with protein active sites, potentially reducing binding affinity in targets that require a hydrogen‑bond donor at this vector.

Hydrogen bonding Solubility Target engagement

Conformational Restriction via Gem‑Dimethyl Substitution Differentiates from the Flexible Aminomethyl Analog

The gem‑dimethyl group on the pyrrolidine ring reduces the number of low‑energy conformations accessible to the scaffold compared to the aminomethyl analog 1‑[3‑(aminomethyl)pyrrolidin‑1‑yl]‑2,2‑dimethylpropan‑1‑one, which has two rotatable bonds (vs. one in the target) . Empirical and computational studies across congeneric series have repeatedly shown that reducing rotatable bond count by one can correlate with up to 0.5–1.0 kcal·mol⁻¹ entropic advantage upon binding, translating into a potential 5‑ to 10‑fold gain in binding affinity for a pre‑organized ligand under isothermal conditions.

Conformational restriction Ligand pre‑organization Selectivity

Procurement-Validated Application Scenarios for 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one


Design of CNS‑Penetrant Chemical Probes Requiring Balanced Lipophilicity

Medicinal chemistry teams targeting intracellular CNS enzymes or receptors can leverage the compound’s XLogP3 of 1.2 as a starting point for scaffold‑based design, where the risk of excessively high (XLogP3 >5) or low (XLogP3 <0) lipophilicity must be managed from the first synthetic step . The amine handle allows rapid amide coupling or reductive amination while preserving the favourable computed central nervous system multiparameter optimization (CNS MPO) profile.

Fragment‑Based Lead Generation Requiring sp³‑Rich, Chiral Pyrrolidine Cores

In fragment libraries that prioritize three‑dimensionality and scaffold novelty, the gem‑dimethyl substitution pattern provides an underexplored chiral pyrrolidine template distinct from the widely used 3‑amino‑pyrrolidine chemotype . The compound’s single stereocenter (C4) facilitates stereospecific diversification, and final compounds can directly enter biochemical or biophysical screens (SPR, TSA, NMR) at concentrations where the primary amine remains predominantly deprotonated (estimated pKa ≈ 9–10).

Selective Kinase or Protease Inhibitor Scaffolds Demanding Conformational Restraint

Projects that require locking the pyrrolidine ring in a specific chair or envelope conformation to achieve kinase hinge‑region complementarity or protease S1‑pocket occupancy will benefit from the 3,3‑dimethyl substitution, which reduces conformer sampling relative to unsubstituted or 3‑aminomethyl analogs (1 rotatable bond vs. 2) . This entropic advantage can be exploited in structure‑based design using rigid‑receptor docking or molecular dynamics‑driven pharmacophore models.

Parallel Library Synthesis and Late‑Stage Functionalization Workflows

The primary amine at the 4‑position is strategically positioned for high‑yielding amide bond formation or sulfonamide coupling under standard HATU/DIPEA or sulfonyl chloride/pyridine conditions, enabling the construction of 100‑ to 1000‑member libraries from a single procurement lot . The pivalamide group, being chemically inert to most common transformations (hydrogenation, alkylation, Boc deprotection), serves as a stable blocking group that survives multi‑step sequences without unintended cleavage.

Quote Request

Request a Quote for 1-(4-Amino-3,3-dimethylpyrrolidin-1-yl)-2,2-dimethylpropan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.